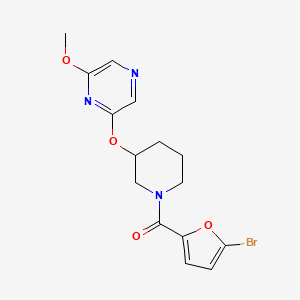
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine, also known as MNPS, is a chemical compound that has been widely studied in the field of medicinal chemistry. MNPS belongs to the class of piperazine compounds and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
科学的研究の応用
Pharmaceutical Research and Drug Development
IMPPAT exhibits potential as a lead compound for drug discovery due to its unique chemical structure. Researchers have explored its interactions with biological targets, such as enzymes, receptors, and transporters. By studying its binding affinity and pharmacokinetic properties, scientists aim to develop novel therapeutics. Additionally, computational tools like molecular docking and ADMET prediction aid in identifying IMPPAT derivatives with improved drug-likeness .
Anticancer Properties
IMPPAT has drawn attention for its potential as an anticancer agent. Studies have investigated its cytotoxic effects on cancer cell lines, including breast, lung, and colon cancer. Researchers explore its mechanism of action, cellular uptake, and impact on cell cycle progression. Further research aims to optimize its efficacy and minimize side effects .
Anti-Inflammatory and Immunomodulatory Effects
IMPPAT may modulate the immune response by affecting cytokine production, immune cell activation, and inflammation pathways. Researchers investigate its potential in autoimmune diseases, chronic inflammatory conditions, and allergic reactions. Understanding its immunomodulatory mechanisms could lead to therapeutic applications .
Neurological Disorders
Given its structural resemblance to known neurotransmitters, IMPPAT has been studied in the context of neurological disorders. Researchers explore its interactions with neurotransmitter receptors, neuroprotective effects, and potential for treating conditions like Alzheimer’s disease, Parkinson’s disease, and depression .
Cardiovascular Health
IMPPAT’s vasodilatory properties have piqued interest in cardiovascular research. Investigations focus on its effects on blood vessels, endothelial function, and blood pressure regulation. Researchers explore its potential as an adjunct therapy for hypertension or vascular disorders .
Antimicrobial Activity
In vitro studies suggest that IMPPAT exhibits antimicrobial effects against bacteria, fungi, and parasites. Researchers investigate its mode of action, minimum inhibitory concentrations, and potential applications in infectious diseases. However, further studies are needed to validate its efficacy in vivo .
Metabolic Disorders
IMPPAT’s influence on metabolic pathways, such as glucose metabolism and lipid homeostasis, has been explored. Researchers investigate its effects on insulin sensitivity, lipid accumulation, and obesity-related complications. Potential applications include managing type 2 diabetes and metabolic syndrome .
Chemoinformatics and Natural Product-Based Drug Discovery
IMPPAT serves as a valuable entry in databases like IMPPAT 2.0, which curates information on phytochemicals from Indian medicinal plants. Chemoinformatics tools analyze its physicochemical properties, scaffold diversity, and drug-likeness. Researchers leverage this data to accelerate natural product-based drug discovery .
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-7-8-15(21(22)23)13-18(14)27(24,25)20-11-9-19(10-12-20)16-5-3-4-6-17(16)26-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPJTZHIXBWTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2388275.png)

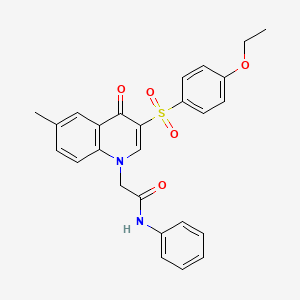
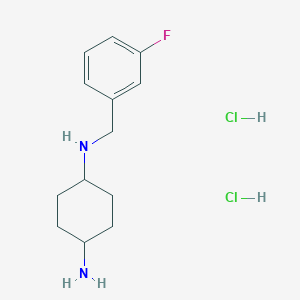
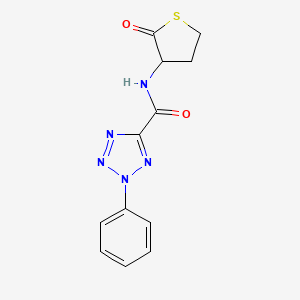
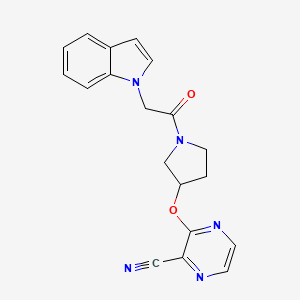
![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)
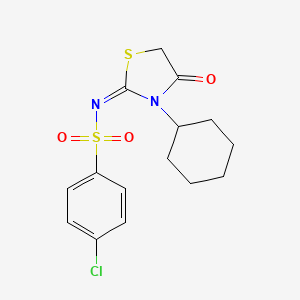
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)
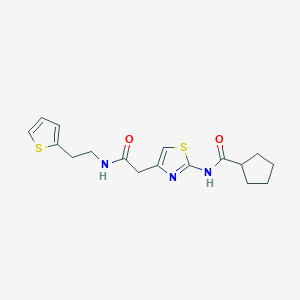
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
